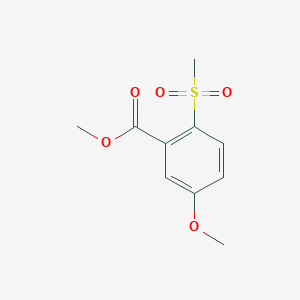

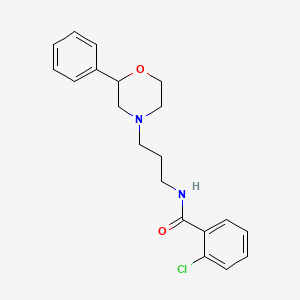

![molecular formula C20H23FN2O2 B2896693 Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate CAS No. 2197062-25-0](/img/structure/B2896693.png)

Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23FN2O2 . It has a molecular weight of 342.4072232 . The compound is also known by its CAS Number: 1047655-89-9 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H23FN2O3/c21-17-7-4-8-18 (13-17)22-15-20 (25)9-11-23 (12-10-20)19 (24)26-14-16-5-2-1-3-6-16/h1-8,13,22,25H,9-12,14-15H2 .Wissenschaftliche Forschungsanwendungen

Antitumor Activities

- A study by Bradshaw et al. (2002) discovered novel 2-(4-aminophenyl)benzothiazoles with highly selective and potent antitumor properties. The amino acid prodrugs of these compounds, designed to overcome limitations posed by drug lipophilicity, showed significant in vitro and in vivo antitumor activities, indicating the potential for clinical evaluation.

Antimicrobial and Antituberculosis Activity

- Kumar et al. (2008) reported on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. Compound 4e, in particular, demonstrated superior potency compared to standard treatments like isoniazid and ciprofloxacin, highlighting its potential as a new treatment option for tuberculosis Kumar et al., 2008.

Serotonergic and Neuroleptic Activities

- Research by Watanabe et al. (1993) synthesized 4-(benzo[b]furan-3-yl)piperidines, 4-(benzo[b]furan-2-yl)piperidines, and 4-(benzo[b]thiophen-3-yl)piperidines, showing potent 5-HT2 antagonist activity. These compounds, particularly benzo[b]furans and benzo[b]thiophenes, demonstrated significant in vitro serotonin receptor antagonism, suggesting applications in neuropsychiatric disorder treatments Watanabe, Yoshiwara, & Kanao, 1993.

Synthesis Methodologies and Structural Studies

- The absolute configurations of benzyl ester derivatives of piperidinecarboxylic acid, relevant to the synthesis of Levocabastine, were determined through X-ray diffraction studies by Peeters et al. (1994). This research provides crucial insights into the stereochemical aspects of these compounds, fundamental for developing specific antihistaminic activities Peeters, Blaton, & Ranter, 1994.

Calcium Channel Antagonist Activity

- A study by Linden et al. (2011) explored the structural and potential calcium-channel antagonist activities of 1,4-dihydropyridine derivatives, including those related to benzyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate. These compounds, particularly through their specific structural conformations, indicated potential applications in modulating calcium channels, which could be beneficial for cardiovascular diseases Linden, Şafak, Şimşek, & Gündüz, 2011.

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of inhibitors for various proteins and enzymes

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, a palladium catalyst facilitates the coupling of an organoboron compound with a halide .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions , it may influence pathways involving the formation of carbon-carbon bonds.

Eigenschaften

IUPAC Name |

benzyl 4-[amino-(3-fluorophenyl)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O2/c21-18-8-4-7-17(13-18)19(22)16-9-11-23(12-10-16)20(24)25-14-15-5-2-1-3-6-15/h1-8,13,16,19H,9-12,14,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGSYVJDMPZXTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC(=CC=C2)F)N)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

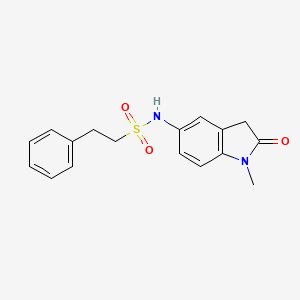

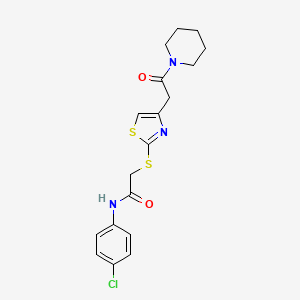

![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)

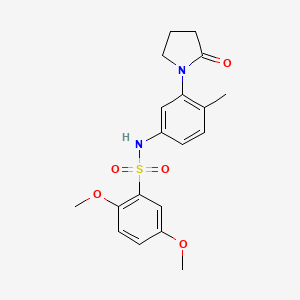

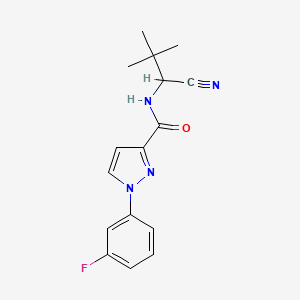

![N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2896612.png)

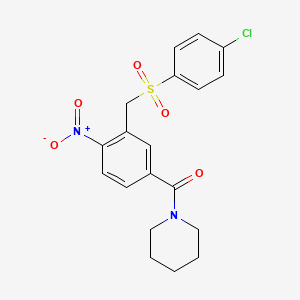

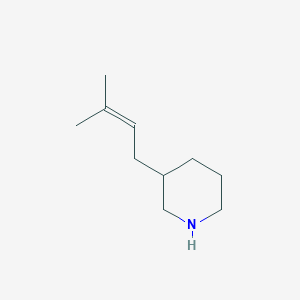

![2-(4-Chlorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B2896618.png)

![ethyl 2-(2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2896629.png)